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molecular formula C10H12O3 B1584737 Methyl tropate CAS No. 3967-53-1

Methyl tropate

Cat. No. B1584737
M. Wt: 180.2 g/mol
InChI Key: OLEWRQVKIUHEJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05250744

Procedure details

A nitrogen purged 500 mL three-neck flask was charged with sodium bicarbonate (1.05 g; 0.013 mole), paraformaldehyde (17.37 g; 0.55 mole) and dimethyl sulfoxide (100 mL). Methyl phenylacetate (75.09 g; 0.5 mole) was added and rinsed in with dimethylsulfoxide (50 mL). The slurry was stirred magnetically and the temperature rose from 22° C. to 34° C. over 40 minutes. The temperature remained at 33°-34° C. for about one hour, after which the temperature was raised to 45°-46° C. and held for 12 hours. The reaction mixture was allowed to cool with stirring for about seven hours. A solution of anhydrous oxalic acid (1.13 g; 0.013 mole) in dimethylsulfoxide (6 mL) was added, and the solvent was distilled at pot temperature 45° C. to 100° C. at 0.05 mm Hg. The distillate (153.6 g) was retained. The pale yellow oily residue of crude methyl tropate (112.82 g) contained a small amount of white solid (sodium hydrogen oxalate).
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
17.37 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
75.09 g
Type
reactant
Reaction Step Two
Quantity
1.13 g
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](=O)(O)[O-:2].[Na+].C=O.[C:8]1([CH2:14][C:15]([O:17][CH3:18])=[O:16])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.C(O)(=O)C(O)=O>CS(C)=O>[C:15]([O:17][CH3:18])(=[O:16])[CH:14]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[CH2:1][OH:2] |f:0.1|

Inputs

Step One
Name
Quantity
1.05 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
17.37 g
Type
reactant
Smiles
C=O
Name
Quantity
100 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
75.09 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)OC
Step Three
Name
Quantity
1.13 g
Type
reactant
Smiles
C(C(=O)O)(=O)O
Name
Quantity
6 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Stirring
Type
CUSTOM
Details
The slurry was stirred magnetically
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A nitrogen purged 500 mL three-neck flask
WASH
Type
WASH
Details
rinsed in with dimethylsulfoxide (50 mL)
WAIT
Type
WAIT
Details
The temperature remained at 33°-34° C. for about one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
after which the temperature was raised to 45°-46° C.
WAIT
Type
WAIT
Details
held for 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
STIRRING
Type
STIRRING
Details
with stirring for about seven hours
Duration
7 h
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled at pot temperature 45° C. to 100° C. at 0.05 mm Hg

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
Smiles
C(C(CO)C1=CC=CC=C1)(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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